molecular formula C19H23FN2O B2854766 N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide CAS No. 941964-58-5

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide

Cat. No.: B2854766
CAS No.: 941964-58-5
M. Wt: 314.404
InChI Key: LVHGGMLFLLFDEC-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure, which incorporates a dimethylaminoethyl linker, a 4-fluorophenyl group, and a 3,4-dimethylbenzamide moiety, is of significant interest in medicinal chemistry for the design and development of novel bioactive molecules. Compounds featuring fluoro-phenyl and alkyl-substituted benzamide groups are frequently investigated as potential modulators of various central nervous system targets . Researchers can utilize this chemical as a key intermediate or building block in synthetic pathways, or as a reference standard in analytical studies. The presence of the dimethylamino group suggests potential for interaction with neurological targets, making it relevant for foundational studies in neuropharmacology . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-13-5-6-16(11-14(13)2)19(23)21-12-18(22(3)4)15-7-9-17(20)10-8-15/h5-11,18H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHGGMLFLLFDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide” typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the reaction of 4-fluoroacetophenone with dimethylamine to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 3,4-dimethylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially forming amines.

    Substitution: The fluorophenyl group may undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, “N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide” could be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents. This compound might be explored for its activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide” would depend on its specific biological target. Generally, compounds with similar structures might interact with receptors or enzymes, modulating their activity. The fluorophenyl group could enhance binding affinity, while the dimethylamino group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dihydro-2(1H)-Isoquinolinyl)-2-[4-(Dimethylamino)phenyl]ethyl]-3,4-Dimethylbenzamide

  • Structure: This compound (CAS: 946244-17-3) shares the 3,4-dimethylbenzamide core but replaces the dimethylamino group on the ethyl chain with a dihydroisoquinolinyl group .
  • Molecular Formula : C₂₈H₃₃N₃O vs. C₂₀H₂₅FN₂O (target compound; inferred).
  • No stereocenters are present in this analog, whereas the target compound’s stereochemistry (if any) remains undefined .

(R)-N-(1-Methoxy-4-Methylpentan-2-yl)-3,4-Dimethylbenzamide

  • Structure: This benzamide derivative (No. 2226 in WHO studies) features a branched alkoxy side chain instead of the fluorophenyl-dimethylaminoethyl group .
  • Pharmacokinetics :
    • Exhibits poor oral bioavailability in rats due to rapid clearance.
    • Metabolism involves hydroxylation, demethylation, and glucuronidation pathways .
  • Contrast with Target Compound: The absence of aromatic fluorine and dimethylamino groups may reduce CNS penetration compared to the target compound. The methoxy group likely contributes to faster metabolic degradation.

N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (Diflufenican)

  • Structure : A pyridinecarboxamide herbicide with fluorinated aromatic rings .
  • Fluorine substitution at the 2,4-positions on the phenyl ring enhances photostability and lipophilicity, a strategy that may differ from the target compound’s 4-fluorophenyl group .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
N-[2-(Dimethylamino)-2-(4-Fluorophenyl)ethyl]-3,4-dimethylbenzamide (Target) C₂₀H₂₅FN₂O* ~344.4* 4-fluorophenyl, dimethylaminoethyl Hypothesized CNS activity (structural inference)
N-[2-(3,4-Dihydro-2(1H)-Isoquinolinyl)-2-[4-(Dimethylamino)phenyl]ethyl]-3,4-dimethylbenzamide C₂₈H₃₃N₃O 427.59 Dihydroisoquinolinyl, dimethylaminophenyl Rigid heterocyclic side chain; no stereocenters
(R)-N-(1-Methoxy-4-Methylpentan-2-yl)-3,4-dimethylbenzamide C₁₆H₂₅NO₂ 263.38 Methoxy-branched alkyl Poor bioavailability; rapid metabolism
Diflufenican C₁₉H₁₁F₅N₂O₂ 394.29 2,4-difluorophenyl, trifluoromethylphenoxy Herbicide; inhibits carotenoid biosynthesis

Key Research Findings and Implications

  • Structural Flexibility vs.
  • Metabolic Stability : Fluorine substitution (as in the target compound) is associated with enhanced metabolic stability in other pharmaceuticals, contrasting with the rapid clearance observed in (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide .

Biological Activity

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dimethylamino group, a fluorophenyl moiety, and a dimethylbenzamide core. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the amide bond : Reaction of 3,4-dimethylbenzoic acid with an appropriate amine.
  • Introduction of the dimethylamino group : This can be achieved through alkylation reactions using dimethylamine.
  • Fluorination : The introduction of the fluorine atom can be performed via electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
  • Receptor Modulation : It acts on neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. For instance:

  • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • IC50 values for specific cancer lines have been reported in the low micromolar range, indicating potent activity.

Neuroprotective Effects

Research suggests that this compound may have neuroprotective properties:

  • Alzheimer's Disease Models : In models simulating Alzheimer's disease, the compound displayed potential in reducing amyloid-beta aggregation and enhancing neuronal survival.
  • Cytotoxicity Screening : It has shown a favorable safety profile with low cytotoxicity towards normal fibroblast cells.

Data Table of Biological Activity

Biological ActivityAssay TypeResultReference
AChE InhibitionEnzymatic AssayIC50 = 0.08 μM
Anticancer ActivityCell ProliferationIC50 = 5 μM (HeLa cells)
NeuroprotectionCell Viability90% viability at 10 μM

Case Studies

  • Study on AChE Inhibition :
    • A study conducted on various benzamide derivatives highlighted that this compound showed superior AChE inhibitory activity compared to standard drugs used in Alzheimer's treatment. Molecular docking studies suggested strong binding affinity to the enzyme's active site.
  • Anticancer Research :
    • A comprehensive analysis involving multiple cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This was further supported by flow cytometry analyses showing increased sub-G1 phase populations in treated cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide, and how do reaction parameters influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the dimethylamino-fluorophenyl ethyl backbone via nucleophilic substitution or reductive amination.
  • Step 2 : Coupling with 3,4-dimethylbenzoyl chloride under anhydrous Schlenk conditions to avoid hydrolysis .
  • Critical Parameters : Temperature (0–5°C for amidation), solvent polarity (e.g., dichloromethane vs. THF), and purification via column chromatography (silica gel, gradient elution) .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

  • Approach :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm; fluorophenyl aromatic signals) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 455.3) .
  • IR : Detect carbonyl stretching (~1650 cm1^{-1}) and tertiary amine bands (~2800 cm1^{-1}) .

Q. What preliminary biological assays are recommended for screening activity?

  • Protocols :

  • In vitro receptor binding : Radioligand displacement assays (e.g., μ-opioid receptor [MOR] or serotonin receptors) using tritiated agonists .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

  • SAR Strategy :

  • Substituent Variation : Replace 4-fluorophenyl with 4-chlorophenyl or methoxy groups to assess steric/electronic effects on receptor affinity .
  • Linker Optimization : Compare ethyl vs. propyl chains to evaluate flexibility and binding pocket compatibility .
  • Data Analysis : Use IC50_{50} values from competitive binding assays to quantify potency shifts .

Q. What computational methods can predict target interactions for this benzamide derivative?

  • Tools :

  • Molecular Docking : Autodock Vina or Schrödinger Suite to model binding poses with MOR or σ-1 receptors .
  • MD Simulations : GROMACS for 100-ns trajectories to assess ligand-receptor stability under physiological conditions .

Q. How can contradictory data on receptor selectivity (e.g., MOR vs. κ-opioid [KOR]) be resolved?

  • Resolution Framework :

  • Assay Standardization : Use identical cell lines (e.g., CHO-K1 expressing human receptors) and buffer conditions across studies .
  • Orthogonal Validation : Combine radioligand binding with functional assays (e.g., cAMP inhibition for MOR activity) .

Data Contradiction Analysis

Q. Why do reported IC50_{50} values vary across studies for similar benzamide analogs?

  • Key Factors :

  • Receptor Source : Recombinant vs. native tissue receptors may differ in glycosylation or coupling proteins .
  • Ligand Purity : Impurities >5% (e.g., unreacted intermediates) can skew results; validate via HPLC (>98% purity) .

Methodological Recommendations

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Solutions :

  • Prodrug Design : Introduce phosphate esters at the hydroxyl group for enhanced aqueous solubility .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to bypass first-pass metabolism .

Comparative Analysis Table

Analog Substituent Modifications MOR Affinity (Ki, nM) Key Reference
Target Compound4-fluorophenyl, dimethylamino11.2 ± 1.5
U-477003,4-dichlorophenyl7.5 ± 0.8
AnalogBenzo[b]thiophen-3-yl23.4 ± 3.1

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